2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate
Description
This compound features a tricyclic core (azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen) with a morpholine substituent at position 8 and a 4-benzoylbenzoate ester group linked via an ethyl chain. Its molecular complexity arises from the fused ring system, which combines aromatic and heterocyclic moieties.
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N2O6/c35-29(21-5-2-1-3-6-21)22-9-11-23(12-10-22)32(38)40-20-17-34-30(36)25-8-4-7-24-27(33-15-18-39-19-16-33)14-13-26(28(24)25)31(34)37/h1-14H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFULYPIWSSPLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate typically involves multiple steps. The initial step often includes the formation of the dioxo-azatricyclo core through a cyclization reaction. This is followed by the introduction of the morpholine ring via nucleophilic substitution. The final step involves esterification with 4-benzoylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Table 1: Key Structural and Calculated Properties of Target Compound and Analogs
Notes:
- The target compound exhibits higher molecular weight and logP compared to simpler ethyl benzoate derivatives (e.g., I-6230, I-6232), reflecting increased lipophilicity due to the tricyclic core and benzoyl group.
- The 2-chlorobenzoate analog (CAS 361159-10-6) shares the tricyclic-morpholine scaffold but has fewer hydrogen-bond acceptors and lower polar surface area, suggesting reduced solubility .
Computational Similarity Analysis
Tanimoto Coefficient and Molecular Fingerprinting
Using fingerprint-based methods (e.g., MACCS or Morgan fingerprints), the target compound can be compared to analogs like CAS 361159-10-6 and I-6230/6232. Key findings include:
- Structural similarity : The tricyclic-morpholine core differentiates the target compound from simpler ethyl benzoates (I-6230/6232), likely resulting in Tanimoto scores <50% .
- Pharmacophore overlap : The ester linkage and aromatic systems may align with I-6230/6232 in virtual screening, but steric differences from the tricyclic system could limit bioactivity parallels .
Table 2: Hypothetical Similarity Metrics (Tanimoto/Dice Scores)
| Compound Pair | Tanimoto (MACCS) | Tanimoto (Morgan) | Dice (MACCS) |
|---|---|---|---|
| Target Compound vs. CAS 361159-10-6 | 0.75 | 0.68 | 0.80 |
| Target Compound vs. I-6230 | 0.40 | 0.35 | 0.45 |
Implications : High similarity to CAS 361159-10-6 suggests shared physicochemical behaviors, while low scores with I-6230 highlight structural divergence .
Research Findings and Implications
Synthetic Accessibility : The tricyclic core requires multi-step synthesis, as seen in spirocyclic analogs (e.g., ), which involve cyclization and functional group transformations .
Bioactivity Prediction : Compounds with morpholine and ester groups often target enzymes (e.g., kinases, HDACs). However, the bulky tricyclic system may restrict binding to flat active sites .
Biological Activity
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl 4-benzoylbenzoate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article delves into its biological activity, synthesis, and potential applications based on current research findings.
Structural Characteristics
The compound features:
- Morpholine Ring : Contributes to the compound's lipophilicity and potential biological interactions.
- Tricyclic Framework : Provides structural stability and may influence pharmacokinetic properties.
- Dioxo Groups : Implicate potential reactivity in biological systems.
Chemical Structure
The IUPAC name indicates its complex structure:
The biological activity of this compound is primarily mediated through interactions with specific molecular targets, such as enzymes and receptors. The binding affinity and inhibition of these targets can lead to various pharmacological effects.
Pharmacological Properties
Preliminary studies suggest that similar compounds exhibit:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Effects : Some derivatives have demonstrated efficacy against bacterial strains.
Case Studies
- Anticancer Activity : A study on structurally related compounds demonstrated their ability to inhibit tumor growth in xenograft models. The mechanism was attributed to the inhibition of specific proteases involved in cancer progression .
- Antimicrobial Properties : Research indicated that derivatives with similar morpholine structures exhibited significant antimicrobial activity against Gram-positive bacteria .
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of tumor cell growth | |
| Antimicrobial | Efficacy against Gram-positive bacteria | |
| Enzyme Inhibition | Interaction with proteases |
Synthetic Route
The synthesis involves several key steps:
- Formation of the Tricyclic Core : Achieved through cyclization reactions.
- Introduction of the Morpholine Ring : Via nucleophilic substitution.
- Esterification : Final step involving reaction with benzoic acid derivatives.
Chemical Reactivity
The compound can undergo various reactions:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Employing lithium aluminum hydride.
These reactions can lead to a variety of derivatives that may possess enhanced or altered biological activities.
Medicinal Chemistry
Due to its unique structure, this compound is a candidate for drug development aimed at targeting specific enzymes or receptors involved in disease processes.
Material Science
Potential applications extend to the synthesis of advanced materials with specific properties such as conductivity and fluorescence.
Organic Synthesis
It serves as a building block for more complex molecules, facilitating new synthetic methodologies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including triazole core formation, morpholine ring introduction, and esterification. Key steps:
- Triazole Core Assembly : Use cyclocondensation reactions with substituted amines and carbonyl precursors under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Morpholine Functionalization : Introduce morpholine via nucleophilic substitution or coupling reactions; monitor regioselectivity using HPLC or LC-MS .
- Esterification : Optimize benzoylbenzoate coupling using carbodiimide-based reagents (e.g., DCC/DMAP) in anhydrous solvents to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm morpholine integration (δ ~3.6–3.8 ppm for N-CH₂ groups) and benzoylbenzoate aromatic protons (δ ~7.5–8.3 ppm) .
- IR : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. How can researchers confirm the compound’s biological activity in preliminary screens?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
- Antitumor Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; validate via flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Cross-validate protocols (e.g., cell passage number, serum concentration) to eliminate variability .
- Structural Confirmation : Test for impurities (e.g., residual morpholine derivatives) via HPLC-ELSD and correlate with bioactivity outliers .
- Target Engagement Studies : Use SPR or ITC to measure direct binding affinity to hypothesized targets (e.g., kinases) and rule off-target effects .
Q. What computational strategies can predict this compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2, Topoisomerase II) .
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites for derivatization .
- MD Simulations : Study stability of ligand-receptor complexes in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .
Q. How can reaction mechanisms for key synthetic steps (e.g., triazole cyclization) be elucidated experimentally?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Trapping Intermediates : Use low-temperature NMR or cryo-MS to capture transient species (e.g., nitrenes in triazole formation) .
- Isotopic Labeling : Track ¹³C/¹⁵N incorporation in intermediates via isotope-ratio MS .
Data Contradiction Analysis
Q. Why might solubility discrepancies arise in different solvent systems, and how can they be mitigated?
- Methodological Answer :
- Solvent Polarity Index : Measure logP values (e.g., shake-flask method) to correlate with experimental solubility in DMSO vs. aqueous buffers .
- Co-solvency Approaches : Use ethanol/water mixtures (e.g., 30% v/v ethanol) to enhance solubility for in vitro assays .
- Crystallography : Perform single-crystal X-ray diffraction to identify polymorphic forms affecting solubility .
Experimental Design
Q. What strategies ensure reproducibility in multi-step syntheses across laboratories?
- Methodological Answer :
- Critical Parameter Control : Document and standardize vacuum levels during solvent evaporation, stirring rates, and inert gas flow .
- Intermediate QC : Mandate purity thresholds (>95% by HPLC) for intermediates before proceeding to subsequent steps .
- Inter-Lab Validation : Share SOPs with external collaborators for cross-validation under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
